1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide
Overview
Description
1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide, also known as dopamine hydrobromide, is a neurotransmitter that plays a vital role in the central nervous system. It is a catecholamine that is synthesized in the brain and is responsible for various physiological functions, including movement, motivation, reward, and cognition. The synthesis, mechanism of action, and physiological effects of dopamine hydrobromide have been extensively studied in scientific research.
Mechanism of Action
Dopamine hydrobromide acts on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide receptors in the brain, which are classified into two categories: D1-like and D2-like receptors. Activation of D1-like receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, while activation of D2-like receptors leads to a decrease in cAMP levels. The activation of these receptors leads to various physiological effects, including increased motivation, reward, and movement.
Biochemical and Physiological Effects:
Dopamine hydrobromide has various biochemical and physiological effects on the central nervous system. It is involved in the regulation of movement, motivation, reward, and cognition. It has also been shown to have effects on the cardiovascular system, immune system, and gastrointestinal system.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide in lab experiments is that it is a well-studied neurotransmitter with a known mechanism of action. It is also readily available and relatively easy to synthesize. However, one limitation is that it can be difficult to isolate the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide from other neurotransmitters in the brain, which can complicate the interpretation of results.
Future Directions
There are numerous future directions for research on 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide. One area of interest is the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in addiction and substance abuse. Another area of interest is the development of new drugs that target 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide receptors for the treatment of neurological disorders. Additionally, research on the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide on social behavior and decision-making is an emerging field of study.
Conclusion:
In conclusion, 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide is a neurotransmitter that plays a vital role in the central nervous system. The synthesis, mechanism of action, and physiological effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide hydrobromide have been extensively studied in scientific research. It has various advantages and limitations for lab experiments and numerous future directions for research. Understanding the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in the brain is essential for developing new treatments for neurological disorders and substance abuse.
Scientific Research Applications
Dopamine hydrobromide has been widely used in scientific research to study its effects on the central nervous system. It has been used in animal models to investigate the role of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide in various physiological functions, such as reward, motivation, and learning. It has also been used to study the effects of 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
4-[2-(dibutylamino)ethyl]benzene-1,2-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCAYKDQSPFLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40793722 | |
Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide | |
CAS RN |
65273-67-8 | |
Record name | 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65273-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40793722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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